2,3,3,4,4-Pentadeuterioglutamic acid
Overview
Description
2,3,3,4,4-Pentadeuterioglutamic acid is a labelled form of DL-glutamic acid . Glutamic acid is a non-essential amino acid that acts as an excitatory neurotransmitter in the central nervous system . This compound is a deuterated version of glutamic acid where the hydrogens at positions 2, 3, 3, 4, and 4 are replaced by deuterium.
Molecular Structure Analysis
The molecular formula of this compound is C5H9NO4. As a deuterated compound, it has hydrogens at positions 2, 3, 3, 4, and 4 replaced by deuterium.Scientific Research Applications
Aerosol Compound Analysis
A study by Jaoui et al. (2005) explored polar organic compounds in atmospheric particulate matter, focusing on secondary organic aerosol from hydrocarbons and nitrogen oxides. Derivatization techniques, including the use of 2,3,3,4,4-Pentadeuterioglutamic acid, were utilized to analyze these compounds by GC-MS. This research aids in identifying atmospheric tracers for aerosols originating from biogenic hydrocarbons.
Soil Remediation
In the realm of environmental science, Risco et al. (2016) discussed the use of electrokinetic soil flushing to remediate soil polluted with 2,4-dichlorophenoxyacetic acid. Their study evaluated the transport mechanisms of pollutants and their removal from soil, potentially involving processes related to this compound.
Pesticide Degradation
The degradation of pesticides, specifically 2,4-dichlorophenoxyacetic acid, by a Penicillium chrysogenum strain was studied by Ferreira-Guedes et al. (2012). This research is crucial for understanding how fungal strains can be used in bioremediation of herbicides in saline environments, possibly implicating this compound in such processes.
Biopharmaceutical and Biomedical Applications
A review article by Buescher & Margaritis (2007) provided insights into the production and applications of Polyglutamic Acid (PGA), a compound related to this compound. This review highlighted the use of PGA in drug delivery, medical adhesives, vaccines, and tissue engineering, emphasizing its significance in biotechnology.
Genetic and Biochemical Analysis
The study of genetic and biochemical disorders often involves compounds like this compound. For instance, Wortmann et al. (2009) analyzed 3-methylglutaconic aciduria, a disorder related to dysfunctional oxidative phosphorylation, which could potentially involve similar compounds in its metabolic pathways.
Mechanism of Action
Properties
IUPAC Name |
2-amino-2,3,3,4,4-pentadeuteriopentanedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO4/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/i1D2,2D2,3D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHUUTDBJXJRKMK-UXXIZXEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C(=O)O)C([2H])([2H])C([2H])(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20718716 | |
Record name | (2,3,3,4,4-~2~H_5_)Glutamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20718716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14341-79-8 | |
Record name | (2,3,3,4,4-~2~H_5_)Glutamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20718716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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